Fmoc-Glu(O-2-PhiPr)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

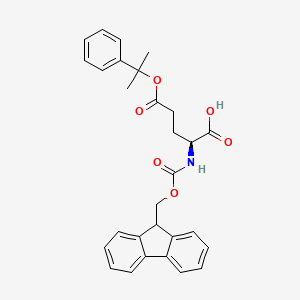

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNRKQDJIWMHNG-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718516 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200616-39-3 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Glu(O-2-PhiPr)-OH: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-Glu(O-2-PhiPr)-OH is a specialized amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS), particularly in the construction of complex peptide architectures such as cyclic and branched peptides. Its defining feature is the 2-phenylisopropyl (2-PhiPr) ester protecting group on the γ-carboxyl function of glutamic acid. This group exhibits quasi-orthogonality within the standard Fmoc/tBu protection strategy, allowing for its selective removal under mildly acidic conditions that do not affect more acid-labile groups like tert-butyl (tBu). This unique property makes this compound an invaluable tool for site-specific modifications on the peptide backbone, most notably for the on-resin formation of lactam bridges to create cyclic peptides with enhanced stability and biological activity. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its effective use in peptide synthesis.

Introduction to this compound

Fmoc-L-Glu(O-2-PhiPr)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-(2-phenylisopropyl) ester, is a pivotal building block in modern peptide chemistry. The strategic placement of the 2-PhiPr group allows for a nuanced deprotection strategy, expanding the repertoire of synthetic possibilities beyond linear peptide assembly.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 200616-39-3[1] |

| Molecular Formula | C29H29NO6 |

| Molecular Weight | 487.54 g/mol |

| Appearance | White to pale yellow powder[2] |

| Purity | Typically ≥95% (HPLC), ≥97% (TLC) |

| Storage | Store at 0°C[2] |

Core Applications in Peptide Synthesis

The primary utility of this compound lies in its application for synthesizing structurally complex peptides.

Synthesis of Cyclic Peptides

This compound is an excellent tool for the synthesis of cyclic peptides via on-resin lactam bridge formation. The quasi-orthogonal nature of the 2-PhiPr group allows for its selective removal without cleaving the peptide from the resin or deprotecting other side chains. This enables the newly exposed γ-carboxyl group of the glutamic acid residue to react with a deprotected amino group on another residue within the peptide sequence, forming a cyclic structure.

Orthogonal Protection Strategies

The 2-PhiPr group is stable to the piperidine (B6355638) solutions used for N-terminal Fmoc group removal and relatively stable to the strong acids (e.g., high concentrations of TFA) used for final cleavage from the resin and removal of other side-chain protecting groups like tBu.[3] This allows for a multi-step deprotection strategy, which is essential for creating branched peptides or for the site-specific attachment of moieties.

A particularly advantageous strategy involves the combined use of this compound and Fmoc-Lys(Mtt)-OH for the synthesis of side-chain-to-side-chain lactam-bridged peptides. The Mtt (4-methyltrityl) group on the lysine (B10760008) side chain can also be removed under mildly acidic conditions, often simultaneously with the 2-PhiPr group, streamlining the cyclization process.

Data Presentation

While specific quantitative data for coupling efficiencies and deprotection kinetics of this compound are not extensively published in comparative studies, Table 2 provides a qualitative comparison with other common glutamic acid protecting groups used in Fmoc-SPPS.

| Parameter | This compound | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OAll)-OH |

| Primary Application | On-resin cyclization, branched peptides | Standard linear peptide synthesis | On-resin cyclization, protected fragments |

| Orthogonality to Fmoc | Excellent | Excellent | Excellent |

| Side-Chain Deprotection | 1-2% TFA in DCM | Strong acid (e.g., >90% TFA)[4] | Pd(0) catalyst[3] |

| Compatibility with tBu | Orthogonal | Not orthogonal | Orthogonal |

| Suitability for On-Resin Cyclization | Excellent | Not suitable | Good |

| Potential Side Reactions | Minimal reported | Pyroglutamate formation (sequence dependent) | Potential for incomplete deprotection[4] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.

Protocol 1: Standard Coupling of this compound

This protocol outlines the incorporation of this compound into a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide or 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for at least 1 hour.[5]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Wash the resin thoroughly with DMF.[5]

-

Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 2: On-Resin Side-Chain Deprotection of the 2-PhiPr Group

This protocol describes the selective removal of the 2-phenylisopropyl protecting group.

-

Resin Preparation: After incorporation of this compound and subsequent chain elongation, ensure the N-terminal amino acid is Fmoc-protected. Wash the resin with DCM.

-

Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) in DCM.

-

Deprotection Reaction: Treat the resin with the deprotection cocktail. Gently agitate the resin for 10-20 minutes. Repeat this treatment 2-3 times.

-

Washing: Wash the resin thoroughly with DCM to remove the cleaved protecting group and residual acid.

-

Neutralization: Wash the resin with a 10% solution of DIPEA in DMF to neutralize any residual acid, followed by extensive washing with DMF.

Protocol 3: On-Resin Lactam Bridge Formation

This protocol outlines the cyclization of the peptide on the resin following the deprotection of the glutamic acid side chain and a corresponding amino acid side chain (e.g., lysine).

-

Selective Deprotection: Following the assembly of the linear peptide containing this compound and, for example, Fmoc-Lys(Mtt)-OH, selectively deprotect the side chains using a solution of 1-2% TFA in DCM as described in Protocol 2. This will remove both the 2-PhiPr and Mtt groups.

-

Washing and Neutralization: Wash the resin thoroughly with DCM and DMF, and neutralize with 10% DIPEA in DMF as described above.

-

Cyclization: Add a solution of a coupling agent (e.g., PyBOP or HATU, 3-5 equivalents) and a base (e.g., DIPEA or collidine, 6-10 equivalents) in DMF to the resin.

-

Reaction Monitoring: Allow the cyclization reaction to proceed for 2-24 hours at room temperature. Monitor the reaction progress using a qualitative test for free amines (e.g., Kaiser test). The test should be negative upon completion.

-

Washing: Once cyclization is complete, wash the resin extensively with DMF and DCM.

Protocol 4: Final Cleavage and Deprotection

This protocol describes the cleavage of the cyclic peptide from the resin and the removal of any remaining side-chain protecting groups.

-

N-Terminal Fmoc Removal: If the N-terminus is still Fmoc-protected, treat the resin with 20% piperidine in DMF.

-

Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry thoroughly under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the remaining protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[5]

-

Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the cleavage solution using cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Workflow for On-Resin Lactam Bridge Formation

Caption: Workflow for on-resin synthesis of a cyclic peptide via lactam bridge formation.

Orthogonal Deprotection Strategy

Caption: Orthogonal deprotection scheme in Fmoc-SPPS.

Conclusion

This compound is a sophisticated and highly valuable reagent for the synthesis of complex peptides. Its unique deprotection characteristics facilitate the efficient on-resin synthesis of cyclic peptides and other modified structures that are of significant interest in drug discovery and development. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists to effectively utilize this powerful tool in their peptide synthesis endeavors. Careful consideration of the reaction conditions and appropriate monitoring will ensure the successful synthesis of high-purity, complex peptide products.

References

Fmoc-Glu(O-2-PhiPr)-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Glu(O-2-PhiPr)-OH is a crucial amino acid derivative employed in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides and peptide-based therapeutics. Its unique protecting group strategy allows for enhanced flexibility in synthetic routes, including the on-resin synthesis of cyclic peptides. This guide provides an in-depth overview of its properties, experimental protocols for its use, and a visual representation of its role in peptide synthesis workflows.

Core Properties of this compound

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | References |

| Molecular Weight | 487.54 g/mol | [1][2] |

| Molecular Formula | C₂₉H₂₉NO₆ | [1][2] |

| Synonyms | Fmoc-L-Glu(2-phenylisopropyloxy)-OH, N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester, Fmoc-Glu(OPp)-OH | [1] |

| Appearance | White to pale yellow powder | [2] |

| Primary Application | Fmoc solid-phase peptide synthesis |

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. Below are detailed methodologies for its incorporation into a growing peptide chain and the selective deprotection of its side-chain.

Coupling of this compound

This protocol outlines the standard procedure for coupling this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

This compound

-

Peptide synthesis resin with N-terminal deprotected peptide

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Peptide synthesis vessel

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF. Add the coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents). Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.

Selective Deprotection of the O-2-PhiPr Group

The key advantage of this compound is the ability to selectively remove the 2-phenylisopropyl (2-PhiPr) protecting group from the glutamic acid side chain while the peptide remains attached to the resin and other protecting groups are intact. This is particularly useful for on-resin cyclization or branching.

Materials:

-

Peptide-resin containing the Glu(O-2-PhiPr) residue

-

1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

DCM

-

DMF

Procedure:

-

Resin Preparation: Wash the peptide-resin with DCM.

-

Deprotection: Treat the resin with a solution of 1% TFA in DCM.[2] Allow the reaction to proceed for 5-10 minutes with agitation. Repeat this step 2-3 times to ensure complete removal of the 2-PhiPr group.

-

Washing: Wash the resin thoroughly with DCM followed by DMF to remove the TFA and the cleaved protecting group. The newly exposed carboxylic acid side chain is now available for further modification, such as lactam bridge formation.

Standard Fmoc Group Deprotection

For the continuation of the peptide chain elongation after the coupling of this compound, the N-terminal Fmoc group is removed.

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

20% Piperidine (B6355638) in DMF

-

DMF

Procedure:

-

Resin Preparation: Wash the peptide-resin with DMF.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[3][4] Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-adduct. The resin is now ready for the next amino acid coupling step.

Visualizing the Workflow

The following diagram illustrates the key steps in the utilization of this compound in solid-phase peptide synthesis, from coupling to selective side-chain deprotection.

Caption: Workflow for this compound in SPPS.

References

A Technical Guide to Fmoc-Glu(O-2-PhiPr)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(O-2-PhiPr)-OH (N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester) is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly for the construction of complex cyclic and branched peptides. Its defining feature is the 2-phenylisopropyl (2-PhiPr) protecting group on the γ-carboxyl function of the glutamic acid side chain. This group offers orthogonal stability, allowing for its selective removal under mild acidic conditions that do not affect other common acid-labile protecting groups, such as tert-butyl (tBu) and Boc (tert-butyloxycarbonyl). This unique property makes it an invaluable tool for sophisticated peptide engineering, including the on-resin synthesis of side-chain to side-chain lactam bridges.

The CAS number for this compound is 200616-39-3 .[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 200616-39-3 |

| Molecular Formula | C29H29NO6 |

| Molecular Weight | 487.54 g/mol [1][2] |

| Appearance | White to pale yellow powder[1] |

| Storage Temperature | Store at 0°C[1] or -20°C for long-term storage[4] |

| Purity (Typical) | ≥95% (HPLC) |

Core Application: On-Resin Side-Chain to Side-Chain Peptide Cyclization

The primary application of this compound is in the synthesis of cyclic peptides where a lactam bridge is formed between the side chains of two amino acids. It is particularly advantageous when used in combination with Fmoc-Lys(Mtt)-OH (N-α-Fmoc-N-ε-(4-methyltrityl)-L-lysine). The Mtt group on the lysine (B10760008) side chain and the 2-PhiPr group on the glutamic acid side chain can be deprotected simultaneously on the resin under very mild acidic conditions, leaving other protecting groups and the peptide-resin linkage intact. This allows for subsequent on-resin cyclization of the deprotected side chains.

Experimental Workflow for On-Resin Cyclization

The following diagram illustrates the typical workflow for the synthesis of a side-chain to side-chain cyclized peptide using this compound and Fmoc-Lys(Mtt)-OH.

Caption: Workflow for side-chain to side-chain peptide cyclization.

Experimental Protocols

Below are detailed methodologies for the key steps in the synthesis of a side-chain to side-chain cyclized peptide using this compound.

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the general steps for elongating the peptide chain on a solid support.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-piperidine adduct.

-

Amino Acid Coupling:

-

Pre-activate the incoming Fmoc-amino acid (including this compound and Fmoc-Lys(Mtt)-OH at the desired positions) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing: Wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Orthogonal Deprotection of Mtt and 2-PhiPr Groups

This protocol describes the selective removal of the side-chain protecting groups of glutamic acid and lysine.

-

Resin Preparation: After peptide chain elongation, wash the resin thoroughly with DCM.

-

Deprotection Cocktail: Prepare a solution of 1% trifluoroacetic acid (TFA) in DCM.

-

Deprotection Reaction: Treat the peptide-resin with the 1% TFA in DCM solution for 5-10 minutes. Repeat this treatment 3-5 times to ensure complete removal of the Mtt and 2-PhiPr groups.

-

Washing: Wash the resin with DCM to remove the cleavage cocktail.

-

Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF, followed by thorough washing with DMF.

On-Resin Cyclization (Lactam Bridge Formation)

This protocol details the formation of the amide bond between the deprotected side chains.

-

Cyclization Reagents: Prepare a solution of a coupling reagent (e.g., 3 equivalents of PyBOP) and a base (e.g., 6 equivalents of DIPEA) in DMF.

-

Cyclization Reaction: Add the cyclization cocktail to the resin and agitate at room temperature. The reaction time can vary from a few hours to overnight, depending on the peptide sequence.

-

Monitoring: The completion of the cyclization can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

-

Washing: Once the reaction is complete, thoroughly wash the resin with DMF and DCM.

Final Cleavage and Deprotection

This protocol outlines the final step of cleaving the cyclized peptide from the resin and removing any remaining side-chain protecting groups.

-

Resin Preparation: Wash the cyclized peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and remaining protecting groups (e.g., 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water).

-

Cleavage Reaction: Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The efficiency of peptide synthesis and cyclization can be influenced by various factors, including the peptide sequence and the specific reagents used. The following table provides representative data for the synthesis of a cyclic peptide using the described methodology.

| Parameter | Typical Value/Range | Notes |

| Loading of first amino acid onto resin | 0.4 - 0.8 mmol/g | Dependent on the type of resin used. |

| Coupling efficiency per cycle | >99% | Can be monitored using a Kaiser test. |

| Orthogonal deprotection yield | >95% | For the simultaneous removal of Mtt and 2-PhiPr groups. |

| On-resin cyclization yield | 50 - 80% | Highly sequence-dependent. |

| Final crude peptide purity | 40 - 70% | Before RP-HPLC purification. |

| Final purified peptide yield | 10 - 30% | Based on the initial resin loading. |

Signaling Pathways and Logical Relationships

This compound is a synthetic building block and is not directly involved in biological signaling pathways. However, it is instrumental in the synthesis of cyclic peptides that can be designed to interact with and modulate various signaling pathways. The logical relationship in its use is based on the principles of orthogonal protection in chemical synthesis.

The following diagram illustrates the logical relationship of the orthogonal protection strategy.

Caption: Logic of orthogonal protecting groups in SPPS.

This orthogonal strategy is fundamental to the successful synthesis of complex peptide architectures, enabling the precise chemical manipulations required for creating novel therapeutic and research agents.

References

An In-depth Technical Guide on the Solubility of Fmoc-Glu(O-2-PhiPr)-OH in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fmoc-Glu(O-2-PhiPr)-OH, a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for optimizing coupling efficiencies, minimizing aggregation, and ensuring the successful synthesis of complex peptides. This document presents available solubility data, a detailed experimental protocol for determining solubility, and a workflow for its application in SPPS.

Core Topic: Solubility Profile of this compound

This compound, with its bulky 2-phenylisopropyl protecting group on the side-chain carboxyl group, exhibits solubility characteristics typical of many Fmoc-protected amino acids. Generally, it is soluble in polar aprotic solvents commonly used in peptide synthesis and sparingly soluble in water and non-polar organic solvents. The bulky side group may influence its solubility profile compared to other Fmoc-glutamic acid derivatives.

Specific quantitative solubility data for this compound in a wide range of solvents is not extensively available in the public domain. The following table summarizes the available qualitative data and provides expected solubility based on the general properties of Fmoc-amino acids. Researchers are strongly encouraged to determine solubility empirically for their specific applications.

| Solvent | Chemical Formula | Type | Observed/Expected Solubility | Concentration | Source/Rationale |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Clearly Soluble | 0.5 M (1 mmole in 2 mL) | Direct observation from product literature. |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Expected to be highly soluble | Not Determined | NMP is a common and effective solvent for Fmoc-amino acids. |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | Polar Aprotic | Expected to be soluble | Not Determined | DMSO is a strong polar aprotic solvent known to dissolve many Fmoc derivatives. |

| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Expected to have limited solubility | Not Determined | Fmoc-amino acids generally show lower solubility in less polar solvents like DCM. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aether | Expected to have limited to moderate solubility | Not Determined | Often used in combination with other solvents to aid solubility. |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Expected to have limited solubility | Not Determined | Less effective than DMF or NMP for dissolving many Fmoc-amino acids. |

| Water | H₂O | Polar Protic | Expected to be sparingly soluble/insoluble | Not Determined | Fmoc-protected amino acids are generally insoluble in aqueous solutions.[1] |

| Methanol (MeOH) | CH₄O | Polar Protic | Expected to have limited solubility | Not Determined | Polar protic solvents are generally less effective for Fmoc-amino acids. |

| Chloroform | CHCl₃ | Non-polar | Expected to have limited to moderate solubility | Not Determined | Some Fmoc-amino acids show solubility in chloroform. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Expected to have limited solubility | Not Determined | Generally not a primary solvent for dissolving Fmoc-amino acids for coupling reactions. |

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the saturation solubility of this compound in a specific solvent at a given temperature.

Objective: To determine the maximum concentration at which this compound can be dissolved in a given solvent to form a clear, stable solution.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials.

-

Add a precise volume of the chosen solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer. The Fmoc group has a strong UV absorbance, which can be used for quantification.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Mandatory Visualization

Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound

The following diagram illustrates the logical workflow of incorporating this compound into a growing peptide chain during solid-phase peptide synthesis.

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

A Technical Guide to Quasi-Orthogonal Protecting Groups in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is paramount to achieving the desired peptide sequence with high fidelity. While orthogonal protecting group strategies offer the highest level of selective manipulation, quasi-orthogonal approaches provide a nuanced and powerful alternative for the synthesis of complex peptides, including branched, cyclic, and modified structures. This guide provides an in-depth exploration of the core principles, applications, and experimental considerations of quasi-orthogonal protecting groups in SPPS.

Defining Orthogonality and Quasi-Orthogonality

In the context of SPPS, protecting groups are classified based on the conditions required for their removal.

-

Orthogonal Protecting Groups: These are sets of protecting groups that can be removed in any order under completely different and non-interfering chemical conditions. A classic example is the Fmoc/tBu strategy, where the Fmoc group is removed by a base (e.g., piperidine) and the tBu group is cleaved by an acid (e.g., trifluoroacetic acid - TFA).[1][2]

-

Quasi-Orthogonal Protecting Groups: This strategy involves protecting groups that are cleaved by similar types of reagents but exhibit differential lability under varying conditions of reagent concentration, temperature, or reaction time.[1] A well-known example is the Boc/Bn combination, where both are acid-labile, but the Boc group can be removed with moderate acid conditions (e.g., 50% TFA in DCM), while the benzyl-based groups require a much stronger acid like hydrogen fluoride (B91410) (HF) for cleavage.[1] This selective removal allows for a degree of control without full orthogonality.

This guide will focus on a key set of quasi-orthogonal protecting groups compatible with the widely used Fmoc/tBu strategy: Dde , ivDde , and Alloc . These groups are stable to the basic conditions used for Fmoc removal and the acidic conditions for tBu-based side-chain deprotection and cleavage from the resin, but can be selectively removed on-resin to allow for further modifications.[3]

Key Quasi-Orthogonal Protecting Groups in Fmoc SPPS

The Dde, ivDde, and Alloc protecting groups are primarily used for the protection of the ε-amino group of lysine (B10760008), allowing for site-specific modifications.

The Dde and ivDde Protecting Groups

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups are popular choices for side-chain protection in Fmoc SPPS. They are stable to piperidine (B6355638) and TFA but are readily cleaved by dilute solutions of hydrazine (B178648).[4]

Key Characteristics:

-

Stability: Stable to standard Fmoc deprotection (20% piperidine in DMF) and TFA-based cleavage cocktails.

-

Cleavage: Removed by 2-5% hydrazine in DMF.[1][5] The removal of ivDde can sometimes be sluggish, and higher concentrations of hydrazine (up to 10%) may be required.

-

Monitoring: The deprotection reaction can be monitored spectrophotometrically, as the cleavage by-product, an indazole derivative, absorbs strongly around 290 nm.

-

Considerations:

-

The Dde group has been reported to be less robust than ivDde and can be partially lost during long syntheses.

-

Dde migration from the ε-amino group of one lysine to an unprotected ε-amino group of another lysine can occur.[6]

-

Hydrazine is not compatible with the Fmoc group, so the N-terminus of the peptide should be protected (e.g., with a Boc group) before Dde/ivDde removal.[7]

-

Hydrazine can also reduce the double bond of the Alloc group; this can be prevented by adding allyl alcohol to the hydrazine solution.

-

The Alloc Protecting Group

The allyloxycarbonyl (Alloc) group is another valuable quasi-orthogonal protecting group. It is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of TFA cleavage. Its removal is achieved through a palladium(0)-catalyzed reaction.[8]

Key Characteristics:

-

Stability: Stable to piperidine and TFA.

-

Cleavage: Removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane (B129415).[8]

-

Orthogonality: Fully orthogonal to both acid- and base-labile protecting groups.[8]

-

Considerations: The use of a palladium catalyst can add complexity and cost to the synthesis, and care must be taken to ensure its complete removal from the final peptide product.[8][9]

Data Presentation: Comparison of Protecting Group Properties

The following tables summarize the key properties and deprotection conditions for Dde, ivDde, and Alloc protecting groups.

| Protecting Group | Structure | Stability |

| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Stable to 20% piperidine/DMF and TFA. |

| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | More stable to piperidine than Dde. Stable to TFA. |

| Alloc | Allyloxycarbonyl | Stable to piperidine and TFA. |

Table 1: Stability of Quasi-Orthogonal Protecting Groups

| Protecting Group | Deprotection Reagent | Typical Conditions | Reaction Time | Monitoring |

| Dde | 2% Hydrazine in DMF | Room Temperature | 3-10 minutes (repeated) | UV (290 nm) |

| ivDde | 2-5% Hydrazine in DMF | Room Temperature or elevated with microwave | 3-30 minutes (repeated) | UV (290 nm) |

| Alloc | Pd(PPh₃)₄ with a scavenger (e.g., phenylsilane) in DCM or DMF | Room Temperature or elevated with microwave | 20-40 minutes (repeated) | LC-MS |

Table 2: Deprotection Conditions for Quasi-Orthogonal Protecting Groups

Experimental Protocols

The following are generalized protocols for the introduction and removal of Dde, ivDde, and Alloc protecting groups on the side chain of lysine. Researchers should optimize these conditions based on their specific peptide sequence and solid support.

Coupling of Fmoc-Lys(PG)-OH

Protocol:

-

Swell the resin (e.g., Rink Amide MBHA) in DMF for 1 hour.

-

Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate the Fmoc-Lys(PG)-OH (4 equivalents relative to resin loading) with a coupling reagent such as HBTU (3.8 equivalents) and an additive like HOBt in the presence of a base (e.g., 0.4 M NMM in DMF).[10]

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.[10]

-

Wash the resin with DMF to remove excess reagents and by-products.

-

Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction.

Deprotection of Dde/ivDde

Protocol:

-

Ensure the N-terminal Fmoc group of the peptide on the resin is either protected (e.g., with Boc) or acetylated, as hydrazine will remove the Fmoc group.[7]

-

Wash the resin with DMF.

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.[7]

-

Add the hydrazine solution to the resin (approximately 25 mL per gram of resin) and agitate at room temperature for 3-15 minutes.[7][11]

-

Filter the resin and repeat the hydrazine treatment two more times.[7]

-

Wash the resin thoroughly with DMF.

-

Confirm the removal of the Dde/ivDde group by cleaving a small amount of resin and analyzing by LC-MS.

Deprotection of Alloc

Protocol:

-

Wash the resin with an appropriate solvent like DCM.

-

In a separate vessel, prepare a solution of Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) and a scavenger such as phenylsilane (20-24 equivalents) in DCM or DMF.

-

Add the catalyst/scawenger solution to the resin and agitate at room temperature for 20-30 minutes. The reaction is often performed under an inert atmosphere (e.g., argon).

-

Filter the resin and repeat the deprotection step to ensure complete removal.

-

Wash the resin extensively with DCM and DMF to remove the catalyst and scavenger.

-

Confirm the removal of the Alloc group by cleaving a small amount of resin and analyzing by LC-MS.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows associated with quasi-orthogonal protecting groups in SPPS.

Caption: Logical relationship of quasi-orthogonal strategy within Fmoc SPPS.

Caption: Experimental workflow for quasi-orthogonal deprotection in SPPS.

Conclusion

Quasi-orthogonal protecting groups such as Dde, ivDde, and Alloc represent indispensable tools in the modern peptide chemist's arsenal. By enabling the selective deprotection of specific side chains on the solid support, they open the door to the synthesis of highly complex and modified peptides that would be challenging or impossible to create using purely orthogonal strategies. A thorough understanding of their properties, deprotection kinetics, and potential side reactions, as outlined in this guide, is crucial for their successful implementation in the development of novel peptide-based therapeutics and research tools.

References

- 1. kohan.com.tw [kohan.com.tw]

- 2. biosynth.com [biosynth.com]

- 3. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. rsc.org [rsc.org]

- 6. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]

- 11. chem.uci.edu [chem.uci.edu]

Navigating the Handling of Fmoc-Glu(O-2-PhiPr)-OH: A Technical Guide to Storage and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the recommended storage and stability conditions for Fmoc-Glu(O-2-PhiPr)-OH (N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester), a critical reagent in modern solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of this valuable compound.

This compound is a quasi-orthogonally protected glutamic acid derivative. The 2-phenylisopropyl (2-PhiPr) ester is particularly useful for the synthesis of cyclic peptides and other complex peptide structures due to its selective cleavage under mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane), which leaves tert-butyl-based protecting groups intact.[1][2] Given its specialized nature, maintaining the chemical fidelity of this compound through proper storage and handling is paramount to successful synthetic outcomes.

Summary of Storage Recommendations

A review of supplier recommendations reveals a degree of variability in the optimal storage temperature for this compound. This underscores the importance of consulting the specific product information sheet provided by the manufacturer. The following table summarizes the publicly available storage guidelines for this reagent.

| Supplier | Short-Term Storage | Long-Term Storage | Shipping Condition | Form |

| Cusabio | 4°C (one week) | -20°C to -80°C (6 months) | Blue Ice | Lyophilized powder |

| Sigma-Aldrich (Novabiochem) | Not specified | 15-25°C | Ambient | Powder |

| Aapptec Peptides | Room Temperature (temporary) | 5°C | SHIP COLD | Not specified |

| Chemsigma | Not specified | 0°C | Not specified | Not specified |

Core Stability Considerations

The stability of this compound is primarily influenced by temperature, moisture, and pH. As a lyophilized powder or solid, the compound is relatively stable. However, improper handling can lead to degradation, compromising its purity and efficacy in peptide synthesis.

Key factors affecting stability include:

-

Moisture: Fmoc-protected amino acids are susceptible to hydrolysis. It is crucial to store the compound in a tightly sealed container in a dry environment. Before use, refrigerated containers should be allowed to equilibrate to room temperature in a desiccator to prevent water condensation upon opening.[3]

-

pH: The Fmoc group is labile to basic conditions, while the 2-PhiPr ester is sensitive to acidic conditions.[1][4] Exposure to either extreme during storage or handling should be avoided. The solid material should be kept in a neutral environment.

Experimental Protocols

While a specific, detailed stability study protocol for this compound is not publicly available, researchers can assess the purity and integrity of the compound using standard analytical techniques.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of this compound. b. Dissolve the sample in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

- Gradient: A typical gradient would be a linear increase from 5% to 95% of mobile phase B over 20-30 minutes.[5]

- Flow Rate: 1.0 mL/min.

- Detection: UV absorbance at 254 nm and 301 nm (characteristic for the Fmoc group).[5]

- Injection Volume: 10 µL.

3. Data Analysis: a. Integrate the peak areas of all detected signals. b. Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Protocol 2: Functional Assessment via the Fmoc Test

The Fmoc test is a qualitative or quantitative colorimetric assay used in SPPS to confirm the presence of a free amine after Fmoc deprotection.[6] It can be adapted to verify the integrity of the Fmoc group on the amino acid.

1. Principle: This test relies on the reaction of a primary or secondary amine with ninhydrin (B49086) to produce a characteristic blue or yellow color.[7] A sample of this compound should not give a positive result. A subsequent deprotection step followed by the test should yield a positive result.

2. Procedure: a. Initial Test: Place a small sample of the this compound in a test tube. Add a few drops of the ninhydrin test solutions. A lack of color change indicates the Fmoc group is intact. b. Deprotection: Dissolve a small amount of the this compound in a suitable solvent (e.g., DMF) and treat with a 20% solution of piperidine (B6355638) in DMF for 10-15 minutes to remove the Fmoc group.[5] c. Post-Deprotection Test: Neutralize the solution and perform the ninhydrin test on the resulting product. A strong positive color reaction indicates that the Fmoc group was present and successfully removed, confirming the identity of the starting material.

Visualization of Workflows

The following diagrams illustrate key logical and experimental workflows related to the handling and use of this compound.

Caption: Optimal workflow for the storage and handling of this compound.

Caption: Key factors influencing the stability of this compound.

References

- 1. peptide.com [peptide.com]

- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Fmoc-Glu(O-2-PhiPr)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(O-2-PhiPr)-OH is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). The 2-phenylisopropyl (O-2-PhiPr) ester protecting group on the side chain of glutamic acid offers a unique advantage in specific applications, particularly in the synthesis of complex peptides and cyclic peptides. Its selective lability under mildly acidic conditions, while remaining stable to the basic conditions used for Fmoc-group removal, allows for orthogonal deprotection strategies. This application note provides a detailed protocol for the use of this compound in Fmoc-based SPPS and discusses its advantages over other common glutamic acid protecting groups.

Advantages of the O-2-PhiPr Protecting Group

The selection of a side-chain protecting group for glutamic acid is critical for the efficiency of peptide synthesis and the purity of the final product. The O-2-PhiPr group offers several key advantages:

-

Orthogonal Deprotection: The 2-PhiPr group is selectively cleaved under very mild acidic conditions (e.g., 1% Trifluoroacetic acid in Dichloromethane), which do not affect other acid-labile protecting groups like tert-butyl (tBu) or the peptide's linkage to the resin.[1] This orthogonality is crucial for on-resin cyclization and the synthesis of protected peptide fragments.

-

Prevention of Side Reactions: The bulky 2-phenylisopropyl group can help to minimize the formation of common side products associated with glutamic acid residues, such as pyroglutamate (B8496135) and glutarimide.

-

Suitability for Cyclic Peptides: The ability to deprotect the side chain on-resin without cleaving the peptide from the solid support makes this compound an excellent choice for the synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides.[1]

Comparison of Glutamic Acid Side-Chain Protecting Groups

The choice of protecting group significantly impacts the outcome of the peptide synthesis. Below is a qualitative comparison of the O-2-PhiPr group with other commonly used protecting groups for glutamic acid in Fmoc-SPPS.

| Parameter | O-2-PhiPr | tert-Butyl (OtBu) | Benzyl (Bzl) | Allyl (OAll) |

| Deprotection Conditions | 1% TFA in DCM | Strong acid (e.g., >90% TFA) | Catalytic hydrogenation (H₂/Pd) or strong acid | Pd(0) catalyzed reaction |

| Orthogonality to Fmoc | High | High | High | High |

| Orthogonality to tBu groups | High | - | High | High |

| Prevention of Pyroglutamate | Good | Excellent | Moderate | Good |

| Prevention of Glutarimide | Good | Excellent | Moderate | Good |

| Suitability for On-Resin Cyclization | Excellent | Not suitable | Suitable | Suitable |

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.

Materials

-

This compound

-

Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Coupling reagents: e.g., HBTU/HATU and DIPEA, or DIC and Oxyma

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)

-

Washing solvents: Methanol (MeOH), Diethyl ether

Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle

This protocol outlines the steps for resin swelling, Fmoc deprotection, and coupling of this compound.

1. Resin Swelling:

- Place the desired amount of resin in a reaction vessel.

- Add DMF to cover the resin and allow it to swell for at least 1 hour at room temperature.[2]

- After swelling, drain the DMF.

2. Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 5-10 minutes.

- Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

- Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-adduct.[2]

- Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

3. Amino Acid Coupling:

- In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HATU, 3-5 eq.) in DMF.

- Add a base (e.g., DIPEA, 6-10 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the mixture for 1-2 hours at room temperature.

- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.

- Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

4. Capping (Optional):

- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 10-15 minutes.

- Wash the resin with DMF and DCM.

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Selective On-Resin Deprotection of the O-2-PhiPr Group

This protocol is used when on-resin modification of the glutamic acid side chain is required, such as for peptide cyclization.

1. Peptide-Resin Preparation:

- Ensure the peptide chain has been fully assembled on the resin according to Protocol 1. The N-terminal Fmoc group should be removed if cyclization involves the N-terminus.

2. Selective Deprotection:

- Wash the peptide-resin with DCM (3-5 times).

- Prepare a solution of 1% TFA in DCM.

- Add the 1% TFA/DCM solution to the resin and agitate for 5-10 minutes.

- Repeat the treatment 2-3 times to ensure complete removal of the 2-PhiPr group.

- Wash the resin thoroughly with DCM (5-7 times) to remove the TFA and the cleaved protecting group.

- Neutralize the resin with a solution of 10% DIPEA in DMF (2-3 times for 2 minutes each).

- Wash the resin with DMF (3-5 times) and DCM (3-5 times).

The deprotected glutamic acid side-chain carboxyl group is now available for on-resin modification, such as cyclization.

Protocol 3: Final Cleavage and Deprotection

This protocol is for cleaving the final peptide from the resin and removing all remaining side-chain protecting groups.

1. Resin Preparation:

- Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

2. Cleavage Cocktail Preparation:

- Prepare a cleavage cocktail appropriate for the peptide sequence and the resin used. A common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v).

3. Cleavage Reaction:

- Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

- Agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Purification:

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the peptide by adding cold diethyl ether.

- Centrifuge the mixture to pellet the peptide.

- Wash the peptide pellet with cold diethyl ether 2-3 times.

- Dry the crude peptide under vacuum.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Logical Flow for Utilizing this compound

Caption: Decision workflow for using this compound in SPPS.

Experimental Workflow for On-Resin Cyclization

Caption: Workflow for on-resin peptide cyclization using this compound.

References

Application Notes and Protocols: Selective On-Resin Deprotection of the O-2-Phenylisopropyl (PhiPr) Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylisopropyl (PhiPr) protecting group is a valuable tool in solid-phase peptide synthesis (SPPS), particularly for the protection of aspartic acid (Asp) and glutamic acid (Glu) side chains. Its selective removal under mildly acidic conditions, which are orthogonal to the standard Fmoc and Boc protecting group strategies, allows for the synthesis of complex peptides, including cyclic and branched structures. This document provides detailed protocols for the on-resin deprotection of the O-2-PhiPr group, quantitative data on its performance, and a visual representation of the experimental workflow.

Introduction

In the intricate process of solid-phase peptide synthesis, the use of orthogonal protecting groups is paramount for achieving the desired peptide sequence and structure.[1][2] The O-2-phenylisopropyl (PhiPr) group offers a distinct advantage due to its lability in dilute trifluoroacetic acid (TFA), typically at concentrations of 1-2% in a suitable solvent like dichloromethane (B109758) (DCM). This characteristic allows for its selective removal without affecting other acid-labile protecting groups such as tert-butyl (tBu) or Boc, or the base-labile Fmoc group.[3] The PhiPr group is particularly useful in preventing aspartimide formation, a common side reaction associated with Asp residues during peptide synthesis. Its application is crucial in the synthesis of side-chain-to-side-chain lactam-bridged peptides, where selective deprotection is a key step.

Key Features of the O-2-PhiPr Protecting Group

-

Mild Acid Lability: Cleaved with dilute TFA (1-2%).

-

Orthogonality: Compatible with standard Fmoc/tBu and Boc/Bzl SPPS strategies.

-

Suppression of Side Reactions: Significantly reduces the risk of aspartimide formation.

-

Versatility: Enables the synthesis of cyclic and branched peptides.

Quantitative Data Summary

The following table summarizes the typical conditions and performance for the selective deprotection of the O-2-PhiPr group on-resin.

| Parameter | Condition A: Standard Protocol | Condition B: Greener Protocol |

| Deprotection Reagent | 2% TFA / 1-5% TIS in DCM | TFA/TIS in EtOAc/MeCN |

| Reaction Time | 1-2 hours | 30 minutes (repeated) |

| Typical Efficiency | >95% | >95% |

| Compatibility | Fmoc, Boc, Trt(S), Pbf | Fmoc, Boc, Trt(S), Pbf |

| Monitoring | Spectrophotometric monitoring of the eluant | HPLC analysis of a cleaved sample |

Experimental Protocols

Protocol 1: Standard On-Resin Deprotection of O-2-PhiPr Group

This protocol describes the selective removal of the O-2-PhiPr group using a dilute solution of TFA in DCM.

Materials:

-

Peptidyl-resin containing an Asp(O-2-PhiPr) or Glu(O-2-PhiPr) residue

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) as a scavenger

-

Dimethylformamide (DMF)

-

10% Diisopropylethylamine (DIPEA) in DMF

-

Solid-phase synthesis vessel

Procedure:

-

Swell the peptidyl-resin in DCM for 30 minutes in a solid-phase synthesis vessel.

-

Drain the DCM.

-

Prepare the deprotection solution: 2% (v/v) TFA and 2% (v/v) TIS in DCM.

-

Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the resin suspension gently for 1.5 to 2 hours at room temperature. The reaction can be monitored by collecting the eluant and measuring its absorbance.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3 x 10 mL).

-

Neutralize the resin by washing with 10% DIPEA in DMF (2 x 10 mL).

-

Wash the resin with DMF (3 x 10 mL).

-

Wash the resin with DCM (3 x 10 mL).

-

The resin is now ready for the subsequent coupling or modification step.

Protocol 2: Greener On-Resin Deprotection of O-2-PhiPr Group

This protocol utilizes a more environmentally friendly solvent system for the deprotection.[4]

Materials:

-

Peptidyl-resin containing an Asp(O-2-PhiPr) or Glu(O-2-PhiPr) residue

-

Ethyl acetate (B1210297) (EtOAc)

-

Acetonitrile (MeCN)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dimethylformamide (DMF)

-

10% Diisopropylethylamine (DIPEA) in DMF

-

Solid-phase synthesis vessel

Procedure:

-

Swell the peptidyl-resin in a 1:1 mixture of EtOAc/MeCN for 30 minutes.

-

Drain the solvent.

-

Prepare the deprotection solution: 2% (v/v) TFA with TIS in a 1:1 mixture of EtOAc/MeCN.

-

Add the deprotection solution to the resin and agitate for 30 minutes.[4]

-

Drain the solution and repeat the treatment with fresh deprotection solution for another 30 minutes.

-

Drain the deprotection solution.

-

Wash the resin with the EtOAc/MeCN solvent mixture (3 x 10 mL).

-

Neutralize the resin with 10% DIPEA in DMF (2 x 10 mL).

-

Wash the resin with DMF (3 x 10 mL).

-

The resin is now ready for the next step in the synthesis.

Visual Workflow and Diagrams

The following diagrams illustrate the on-resin deprotection workflow and the chemical transformation involved.

Caption: On-resin deprotection workflow for the O-2-PhiPr group.

Caption: Chemical transformation of O-2-PhiPr deprotection.

Conclusion

The selective on-resin deprotection of the O-2-PhiPr group is a robust and reliable method that facilitates the synthesis of complex peptides. The mild acidic conditions required for its removal ensure the stability of other protecting groups commonly used in SPPS. The protocols provided herein offer standardized procedures for researchers in peptide chemistry and drug development, enabling the efficient and high-yield production of target peptides. The availability of both standard and greener protocols provides flexibility and aligns with the growing need for sustainable laboratory practices.

References

Application Note: Streamlining Cyclic Peptide Synthesis with Fmoc-Glu(O-2-PhiPr)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a cornerstone in the development of novel therapeutics and research tools. Cyclization can significantly enhance peptide stability, receptor affinity, and bioavailability. A critical aspect of successful cyclic peptide synthesis is the strategic use of orthogonal protecting groups. Fmoc-Glu(O-2-PhiPr)-OH, an N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester, has emerged as a valuable building block for the synthesis of lactam-bridged cyclic peptides via solid-phase peptide synthesis (SPPS). Its unique "quasi-orthogonal" deprotection properties offer a streamlined workflow, particularly for side-chain to side-chain cyclization.

The 2-phenylisopropyl (2-PhiPr) ester protecting group of this compound can be selectively cleaved under mildly acidic conditions, typically with 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1] This allows for the deprotection of the glutamic acid side chain while other acid-labile protecting groups, such as tert-butyl (tBu), remain intact. This feature is particularly advantageous when used in conjunction with other protecting groups that are labile to very mild acid, such as the 4-methyltrityl (Mtt) group used for protecting the side chain of lysine (B10760008) or ornithine. The Mtt group can also be removed with 1% TFA in DCM, enabling a simultaneous deprotection step for both the glutamic acid and the lysine/ornithine side chains, simplifying the synthesis of a side-chain to side-chain lactam bridge.

Furthermore, the 2-PhiPr group has been shown to offer significant protection against the formation of aspartimide, a common side reaction in peptide synthesis.[2]

Key Advantages of this compound in Cyclic Peptide Synthesis

-

Quasi-Orthogonal Deprotection: The 2-PhiPr group is selectively cleaved with 1% TFA in DCM, preserving other acid-labile protecting groups like tBu.[1]

-

Streamlined Workflow for Lactam Bridges: Enables simultaneous deprotection with Mtt-protected residues (e.g., Lys(Mtt)), simplifying the process of forming side-chain to side-chain lactam bridges.

-

Reduced Side Reactions: The 2-PhiPr protecting group helps to minimize the risk of aspartimide formation.[2]

-

Compatibility: Fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.

Experimental Protocols

Linear Peptide Synthesis using Fmoc/tBu Chemistry

This protocol outlines the manual solid-phase synthesis of a linear peptide on a rink amide resin, incorporating this compound and a corresponding Fmoc-Lys(Mtt)-OH for subsequent side-chain to side-chain cyclization.

Materials:

-

Rink Amide resin (e.g., 0.5 mmol/g substitution)

-

Fmoc-amino acids (including this compound and Fmoc-Lys(Mtt)-OH)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading), HBTU or PyBOP (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.

-

Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound and Fmoc-Lys(Mtt)-OH at the desired positions.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

On-Resin Side-Chain Deprotection and Cyclization

Materials:

-

Peptidyl-resin from the previous protocol

-

Deprotection solution: 1% TFA in DCM

-

Scavenger: Triisopropylsilane (TIS) (optional, 2-5%)

-

Neutralization solution: 10% DIPEA in DMF

-

Cyclization reagents: PyBOP or HBTU

-

Solvents: DMF, DCM

Procedure:

-

Selective Side-Chain Deprotection:

-

Wash the peptidyl-resin with DCM (5 times).

-

Treat the resin with a solution of 1% TFA in DCM (with optional 2-5% TIS as a scavenger) for 2 minutes. Repeat this treatment 5-10 times.

-

Wash the resin thoroughly with DCM (5 times) and DMF (5 times).

-

-

Neutralization:

-

Treat the resin with 10% DIPEA in DMF for 5-10 minutes to neutralize the resin.

-

Wash the resin with DMF (5 times).

-

-

On-Resin Cyclization:

-

In a separate vial, dissolve PyBOP or HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

-

Add the cyclization cocktail to the resin.

-

Agitate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.

-

Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

-

Once cyclization is complete, drain the solution and wash the resin with DMF (5 times) and DCM (5 times).

-

Cleavage from Resin and Global Deprotection

Materials:

-

Cyclized peptidyl-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/ethanedithiol 82.5:5:5:5:2.5) or a simpler cocktail of TFA/TIS/water (95:2.5:2.5) if the peptide does not contain sensitive residues.

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the cyclized peptidyl-resin with DCM and dry under vacuum.

-

Cleavage: Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to cold diethyl ether to precipitate the crude cyclic peptide.

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The efficiency of on-resin cyclization can be influenced by several factors, including the peptide sequence, the length of the peptide, the resin loading, and the choice of coupling reagents. While specific comparative data for this compound is not extensively published, the following tables provide a general overview of parameters and reagents that are critical for successful cyclic peptide synthesis. Researchers should perform optimization studies for their specific peptide sequence.

Table 1: Comparison of Common Side-Chain Protecting Groups for Glutamic Acid in Cyclic Peptide Synthesis

| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |

| 2-Phenylisopropyl (O-2-PhiPr) | 1% TFA in DCM | Quasi-orthogonal, allows simultaneous deprotection with Mtt, reduces aspartimide formation.[2] | May require repeated treatments for complete removal. |

| Allyl (OAll) | Pd(PPh₃)₄ / Phenylsilane in DCM | Orthogonal to Fmoc and tBu chemistry. | Requires a palladium catalyst which must be thoroughly removed. |

| tert-Butyl (OtBu) | 95% TFA | High stability, cleaved during final cleavage. | Not suitable for on-resin side-chain modification/cyclization. |

Table 2: Common Coupling Reagents for On-Resin Lactam Bridge Formation

| Coupling Reagent | Additive | Base | Typical Reaction Time | Notes |

| PyBOP | HOBt (optional) | DIPEA | 2-24 hours | Highly efficient, but can be expensive.[3] |

| HBTU | HOBt (optional) | DIPEA | 2-24 hours | Cost-effective alternative to PyBOP. |

| HATU | None | DIPEA | 1-12 hours | Generally faster and can reduce racemization. |

| DIC/HOBt | HOBt | None | 12-48 hours | Slower kinetics, but can be effective. |

Table 3: Typical Cleavage Cocktails for Final Deprotection

| Reagent Cocktail | Composition | Application |

| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose for peptides without sensitive residues. |

| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | For peptides containing sensitive residues like Cys, Met, Trp. |

Visualizations

Caption: Workflow for cyclic peptide synthesis.

Caption: Deprotection and cyclization logic.

Conclusion

This compound is a highly effective tool for the synthesis of cyclic peptides, offering a streamlined and efficient method for the formation of lactam bridges. Its quasi-orthogonal deprotection properties, especially when paired with Mtt-protected amino acids, simplify the synthetic workflow and reduce the potential for side reactions. The protocols and data presented in this application note provide a comprehensive guide for researchers and drug development professionals to successfully incorporate this valuable building block into their cyclic peptide synthesis strategies. As with any peptide synthesis, optimization of coupling and cyclization conditions for each specific sequence is recommended to achieve the highest possible yield and purity.

References

Protocol for the Efficient Coupling of Fmoc-Glu(O-2-PhiPr)-OH using HATU in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the coupling of the orthogonally protected amino acid derivative, Fmoc-Glu(O-2-PhiPr)-OH, using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in solid-phase peptide synthesis (SPPS). This compound is a valuable building block for the synthesis of complex peptides, particularly cyclic peptides, due to the selective lability of the 2-phenylisopropyl (O-2-PhiPr) ester protecting group under mildly acidic conditions.[1][2] HATU is a widely used uronium-based coupling reagent known for its high reactivity, rapid reaction times, and ability to minimize racemization, making it an excellent choice for coupling sterically hindered or sensitive amino acids.[3][4][5][6]

This document outlines the chemical principles, a detailed experimental protocol, and expected outcomes for the successful incorporation of this compound into a peptide sequence on a solid support.

Chemical Principle

The coupling reaction involves the activation of the carboxylic acid of this compound by HATU in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). This activation step forms a highly reactive O-acylisourea intermediate, which rapidly converts to an active ester with the HOAt (1-hydroxy-7-azabenzotriazole) moiety of HATU.[7][8] This active ester then readily reacts with the free N-terminal amine of the growing peptide chain on the solid support to form a stable amide bond.

Experimental Protocol

This protocol describes a standard manual solid-phase peptide synthesis (SPPS) procedure on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine (B6355638), 20% (v/v) in DMF

-

Dichloromethane (DCM)

-

Reaction vessel for manual SPPS

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, prepare the coupling solution by dissolving this compound and HATU in DMF.

-

Add DIPEA to the solution and pre-activate for 1-2 minutes.

-

Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature. The reaction progress can be monitored using a Kaiser test. The coupling is typically complete within 1-2 hours.[9]

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Data Presentation

The following table summarizes the recommended stoichiometry for the coupling of this compound with HATU. These are general guidelines and may require optimization based on the specific peptide sequence and resin.

| Reagent | Equivalents (relative to resin loading) |

| This compound | 3.0 - 5.0 |

| HATU | 2.9 - 4.9 |

| DIPEA | 6.0 - 10.0 |

| Solvent | Volume |

| DMF | Sufficient to swell and agitate resin |

| Reaction Time | Duration |

| Pre-activation | 1 - 2 minutes |

| Coupling | 1 - 4 hours |

Note: While specific yield and purity data for the coupling of this compound with HATU are not extensively published, coupling efficiencies with HATU are generally high, often exceeding 99% for standard amino acids.

Visualization of Workflow and Mechanism

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.

Caption: Experimental workflow for this compound coupling.

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

- 1. chempep.com [chempep.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. advancedchemtech.com [advancedchemtech.com]

Application Notes: Fmoc-Glu(O-2-PhiPr)-OH in Peptide Library Synthesis

Introduction

Fmoc-Glu(O-2-PhiPr)-OH is a valuable amino acid derivative for solid-phase peptide synthesis (SPPS), particularly in the construction of peptide libraries, including those with cyclic scaffolds. Its primary advantage lies in the quasi-orthogonal nature of the 2-phenylisopropyl (2-PhiPr) ester protecting group on the γ-carboxyl function of the glutamic acid side chain. This feature allows for selective deprotection under mildly acidic conditions, leaving other acid-labile protecting groups, such as tert-butyl (tBu), intact. This selective deprotection is a key tool for on-resin cyclization and modification, enabling the synthesis of diverse peptide libraries with constrained conformations.